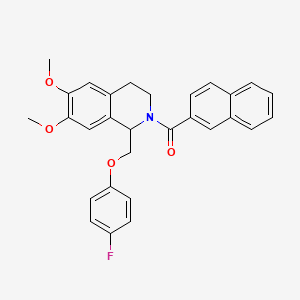

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone

Description

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a synthetic organic molecule featuring a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a 4-fluorophenoxymethyl moiety at position 1, and a naphthalen-2-yl methanone group. Its molecular formula is C₂₉H₂₅FNO₄, with a molecular weight of 470.52 g/mol. The structure combines aromatic and heterocyclic systems, which are common in bioactive molecules targeting neurological or metabolic pathways .

Key structural attributes:

- 4-Fluorophenoxy group: Introduces electron-withdrawing effects, enhancing metabolic stability.

- Naphthalenyl methanone: Contributes to lipophilicity and binding affinity.

Properties

IUPAC Name |

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FNO4/c1-33-27-16-21-13-14-31(29(32)22-8-7-19-5-3-4-6-20(19)15-22)26(25(21)17-28(27)34-2)18-35-24-11-9-23(30)10-12-24/h3-12,15-17,26H,13-14,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXCJJJPZBNHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC4=CC=CC=C4C=C3)COC5=CC=C(C=C5)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorophenol, which is then reacted with formaldehyde to form 4-fluorophenoxymethyl chloride. This intermediate is further reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline under basic conditions to yield the desired isoquinoline derivative. Finally, the naphthalen-2-ylmethanone moiety is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the naphthalen-2-ylmethanone moiety can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of fluorinated and methoxy-substituted aromatic rings may impart desirable pharmacokinetic and pharmacodynamic properties.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure may contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity by forming strong hydrogen bonds or van der Waals interactions with the target protein.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity: The naphthalenyl methanone group in the target compound increases logP compared to phenyl or smaller aromatic ketones (e.g., ).

- Solubility : Methoxy groups enhance aqueous solubility slightly, but the naphthalenyl moiety may reduce it, necessitating formulation adjustments.

- Metabolic Stability: Fluorine atoms (in the target compound and ) mitigate oxidative metabolism, prolonging half-life compared to non-halogenated analogs.

Biological Activity

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a complex organic molecule characterized by its unique structural features, including a fluorinated phenyl group and methoxy-substituted isoquinoline. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 463.52 g/mol. The presence of the fluorine atom enhances its binding affinity to biological targets due to stronger hydrogen bonding capabilities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate their activity through competitive inhibition or allosteric modulation. The methoxy groups are believed to play a significant role in enhancing lipophilicity, facilitating better membrane penetration.

Antioxidant Activity

Research indicates that derivatives of isoquinolinones often exhibit antioxidant properties. In vitro assays have demonstrated that similar compounds can scavenge free radicals effectively. For instance, studies have shown that certain isoquinolinone derivatives display significant DPPH scavenging activity and can inhibit lipid peroxidation processes, thereby protecting cellular components from oxidative damage .

α-Glucosidase Inhibition

The compound has been evaluated for its potential as an α-glucosidase inhibitor, which is crucial in managing postprandial hyperglycemia in diabetic patients. Preliminary studies suggest that it may act as a non-competitive or mixed inhibitor of α-glucosidase, with IC50 values comparable to known inhibitors like acarbose . This dual action—antioxidant and enzyme inhibition—positions it as a candidate for further development in diabetes management.

Study 1: Antioxidant Efficacy

A study conducted on a series of phenolic isoquinolinones demonstrated their ability to reduce oxidative stress markers in cellular models. Compounds similar to (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone exhibited up to 90% DPPH scavenging activity at certain concentrations, indicating robust antioxidant potential .

Study 2: Diabetes Management

In another research effort focusing on metabolic diseases, the compound was tested for its effects on plasma glucose levels after sucrose administration. Results indicated a significant reduction in glucose levels in treated groups compared to controls, supporting its potential use in diabetes therapy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key structural features of this compound, and how can they be experimentally validated?

- Methodological Answer : The compound contains a dihydroisoquinoline core substituted with fluorophenoxy, dimethoxy, and naphthyl groups. Structural validation requires:

Q. What synthetic strategies are recommended for preparing this compound?

- Methodological Answer : A multi-step approach is typical:

Synthesize the dihydroisoquinoline core via Pictet-Spengler cyclization (common for similar scaffolds in ).

Introduce the 4-fluorophenoxymethyl group via alkylation or Mitsunobu reaction (analogous to methods in ).

Couple the naphthylmethanone moiety using Friedel-Crafts acylation or cross-coupling (referencing ).

Purify intermediates via column chromatography and validate purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC-DAD/UV to monitor degradation products under stress conditions (e.g., heat, light).

- Thermogravimetric analysis (TGA) to assess thermal stability.

- LC-MS/MS for identifying trace impurities (sensitivity <0.1%) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s bioactivity and molecular interactions?

- Methodological Answer :

- Perform density functional theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites.

- Use molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., kinases, GPCRs) .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Reproduce assays under standardized conditions (e.g., ATP concentration, pH, temperature).

- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Analyze batch-to-batch variability via HPLC-ELSD to detect impurities affecting activity .

Q. What methodologies assess this compound’s environmental fate and ecotoxicological risks?

- Methodological Answer :

- OECD 301 biodegradation tests to evaluate persistence in soil/water.

- Quantitative structure-activity relationship (QSAR) models to predict toxicity (e.g., ECOSAR).

- HPLC-MS/MS to measure bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How to optimize catalytic efficiency in large-scale synthesis?

- Methodological Answer :

- Apply Design of Experiments (DoE) to screen catalysts (e.g., Pd/C, Ni) and solvents (e.g., DMF vs. THF).

- Use flow chemistry to enhance reaction control and scalability.

- Monitor kinetics via in-situ FTIR to identify rate-limiting steps (similar to ’s split-plot design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.